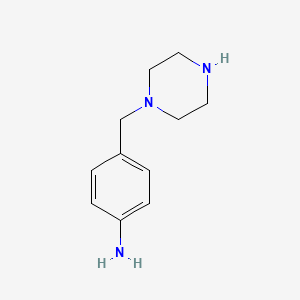

4-(Piperazin-1-ylmethyl)aniline

CAS No.: 26110-08-7

Cat. No.: VC2241613

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26110-08-7 |

|---|---|

| Molecular Formula | C11H17N3 |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 4-(piperazin-1-ylmethyl)aniline |

| Standard InChI | InChI=1S/C11H17N3/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 |

| Standard InChI Key | YTUKQWQYHKOYCO-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)CC2=CC=C(C=C2)N |

| Canonical SMILES | C1CN(CCN1)CC2=CC=C(C=C2)N |

Introduction

Chemical Identity and Structural Properties

4-(Piperazin-1-ylmethyl)aniline is an organic compound characterized by an aniline group connected to a piperazine ring through a methylene linker at the para position. The chemical structure features three nitrogen atoms: one primary amine attached to the benzene ring and two secondary amines within the piperazine heterocycle . This arrangement creates multiple basic centers within the molecule, making it versatile for various chemical transformations.

The compound is registered with CAS number 26110-08-7 and possesses several synonyms in chemical databases, including 4-PIPERAZIN-1-YLMETHYL-PHENYLAMINE, Benzenamine, 4-(1-piperazinylmethyl)-, and 4-[(Piperazin-1-yl)methyl]aniline . Its molecular formula is C₁₁H₁₇N₃ with a calculated molecular weight of 191.27 g/mol .

Structural Comparison with Related Compounds

Comparing 4-(Piperazin-1-ylmethyl)aniline with structurally similar compounds provides valuable insights into the effects of subtle structural modifications on physical and chemical properties. The piperazine-containing aniline derivatives share a common structural framework but differ in substitution patterns.

Analogous Compounds Analysis

Several related compounds have been documented in the scientific literature that share structural similarities with 4-(Piperazin-1-ylmethyl)aniline:

Table 2: Comparative Analysis of Related Piperazine-Aniline Compounds

The substitution patterns across these related structures highlight important structure-activity relationships. The addition of methyl or ethyl groups to the piperazine nitrogen, as seen in the second and fourth compounds, increases lipophilicity and alters the basicity of the nitrogen atoms . The position of the amino group on the aromatic ring (para versus meta) affects the electronic distribution within the molecule, potentially impacting reactivity patterns and binding interactions with biological targets .

Applications in Chemical Research

The structural features of 4-(Piperazin-1-ylmethyl)aniline make it potentially valuable in various chemical research applications, particularly in medicinal chemistry and as a synthetic building block.

Analytical Characterization

The analytical characterization of 4-(Piperazin-1-ylmethyl)aniline is essential for confirming its structure and purity. While specific spectroscopic data for this compound is limited in the available literature, expected spectral patterns can be inferred from its structure and data from related compounds.

Spectroscopic Features

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic patterns for 4-(Piperazin-1-ylmethyl)aniline. The aromatic protons would appear in the range of 6.5-7.2 ppm, with the characteristic coupling pattern of a para-substituted benzene ring. The methylene bridge would typically show a singlet around 3.4-3.5 ppm, while the piperazine protons would appear as multiplets in the range of 2.5-3.0 ppm.

For example, the related compound 3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine shows the following ¹H NMR profile: δ (ppm) 7.02 (t, J=7.6 Hz, 1H), 6.62 (s, 1H), 6.60 (d, J=7.6 Hz, 1H), 6.54 (d, J=7.6 Hz, 1H), 3.43 (s, 2H), 2.76 (br, 4H), 2.65 (br, 4H), 2.82 (m, 4H), 2.46 (s, 3H) .

A similar pattern would be expected for 4-(Piperazin-1-ylmethyl)aniline, with appropriate adjustments for the para-substitution pattern and the absence of the methyl group on the piperazine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume